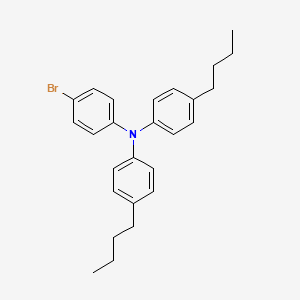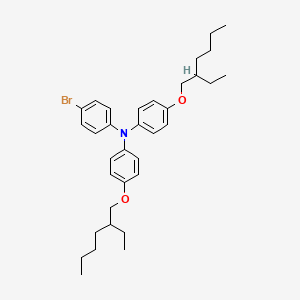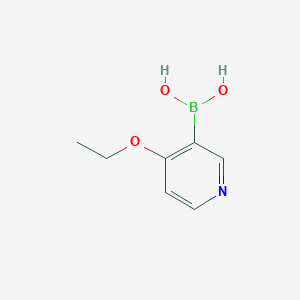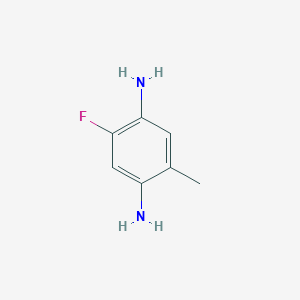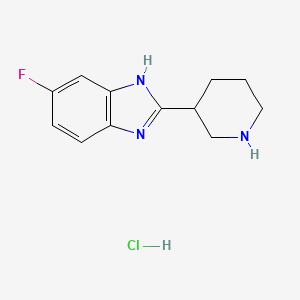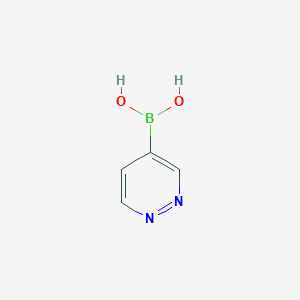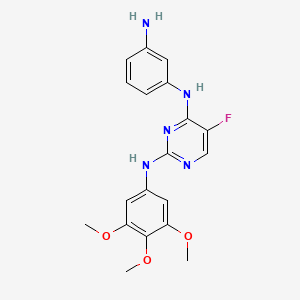
N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Vue d'ensemble
Description
N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (hereafter referred to as ‘the compound’) is a synthetic compound with a range of potential applications. It is a pyrimidine derivative, a heterocyclic aromatic organic compound, which has been found to have a range of biological activities.
Applications De Recherche Scientifique
1. Larvicidal Activity and Synthesis A series of pyrimidine derivatives, including those similar to N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine, were synthesized and evaluated for their larvicidal activity. These compounds showed significant activity against larval instars, with some demonstrating excellent activity compared to the standard drug malathion. This suggests potential applications in controlling mosquito populations and preventing mosquito-borne diseases (Gorle et al., 2016).
2. Spleen Tyrosine Kinase Inhibition and Metabolism The compound is closely related to a spleen tyrosine kinase inhibitor, which is a key component in certain cellular signaling pathways. The metabolism of this compound involves rapid conversion by human intestinal microsomes and elimination through urine and feces. This metabolic pathway might be crucial for its pharmacological effects and its use as a prodrug in therapies targeting spleen tyrosine kinase-related conditions (Sweeny et al., 2010).
3. Antibacterial Activity Derivatives of pyrimidine, similar to the compound , have been designed and synthesized for their antibacterial properties. These compounds, targeting bacterial membrane, exhibited potent antibacterial activities both in vitro and in vivo, suggesting their potential as alternatives to conventional antibiotics (Fan et al., 2020).
4. High Glass Transition and Thermal Stability The synthesis of novel polyimides derived from similar pyrimidine compounds resulted in materials with high thermal stability and glass transition temperatures. These materials possess desirable properties for industrial applications, such as low water absorption rates and high tensile strength, making them suitable for advanced material engineering applications (Madhra et al., 2002).
5. Fluorescent Poly(pyridine-imide) Acid Chemosensor Compounds related to the pyrimidine structure have been used in the development of novel fluorescent chemosensors. These chemosensors exhibit high thermal stability, good mechanical properties, and the ability to act as fluorescent switchers for acids, indicating potential applications in sensing and detection technologies (Wang et al., 2008).
Propriétés
IUPAC Name |
4-N-(3-aminophenyl)-5-fluoro-2-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-26-15-8-13(9-16(27-2)17(15)28-3)24-19-22-10-14(20)18(25-19)23-12-6-4-5-11(21)7-12/h4-10H,21H2,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBFVSCWVAZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



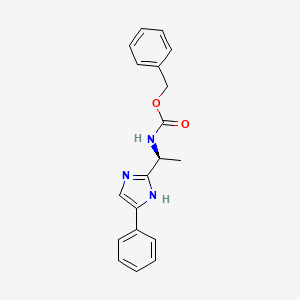
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
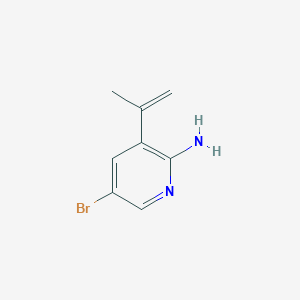
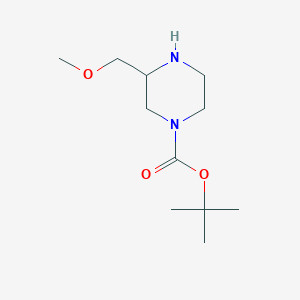
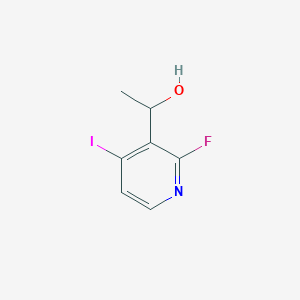
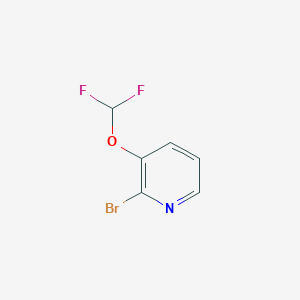
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
